molecular formula C9H8Br2O3 B13632847 3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid

3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid

Cat. No.: B13632847
M. Wt: 323.97 g/mol
InChI Key: ZGEYTXMMAQLIKD-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dibromophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dibromo groups can be reduced to form the corresponding phenylpropanoic acid using reducing agents like zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid.

    Reduction: 3-Phenyl-2-hydroxypropanoic acid.

    Substitution: 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The dibromo groups can participate in halogen bonding interactions, while the hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dibromophenyl)propanoic acid
  • 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid
  • 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(3,5-Dibromophenyl)-2-hydroxypropanoic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The dibromo groups enhance its potential for halogen bonding and increase its lipophilicity, which can affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

3-(3,5-dibromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

ZGEYTXMMAQLIKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)O

Origin of Product

United States

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